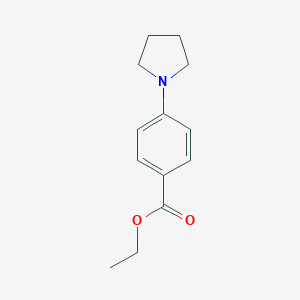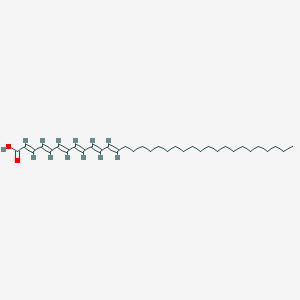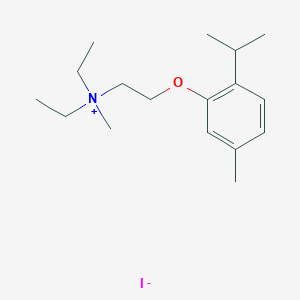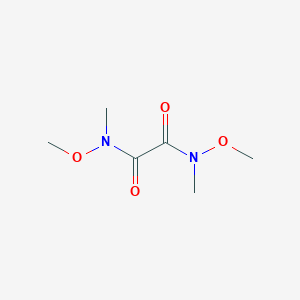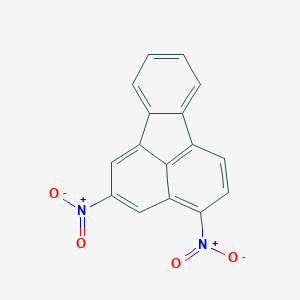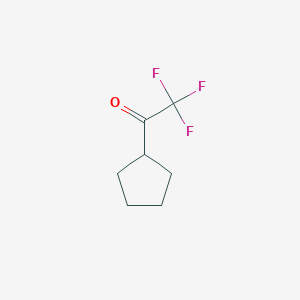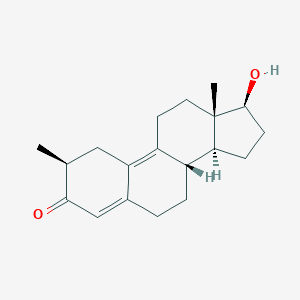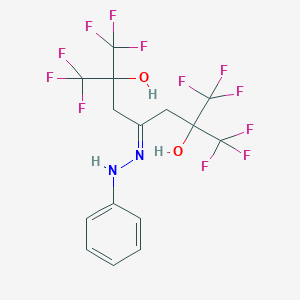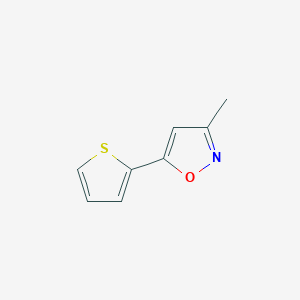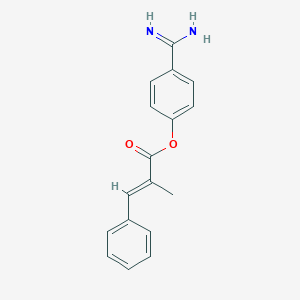
4-Amidinophenyl 2-methylcinnamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amidinophenyl 2-methylcinnamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 4-Amidinophenyl 2-methylcinnamate is not fully understood. However, it has been suggested that it acts by inhibiting the activity of various enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). It has also been found to inhibit the expression of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
生化和生理效应
4-Amidinophenyl 2-methylcinnamate has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases due to its ability to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using 4-Amidinophenyl 2-methylcinnamate in lab experiments is its ability to inhibit the activity of various enzymes and cytokines involved in inflammation and cancer progression. Another advantage is its potential use in treating neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 4-Amidinophenyl 2-methylcinnamate. One direction is to investigate its potential use in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its therapeutic potential. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of this compound.
合成方法
The synthesis of 4-Amidinophenyl 2-methylcinnamate involves the reaction between 4-Aminobenzamidine and 2-Methylcinnamic acid in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is purified by recrystallization or column chromatography.
科学研究应用
4-Amidinophenyl 2-methylcinnamate has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
103499-68-9 |
|---|---|
产品名称 |
4-Amidinophenyl 2-methylcinnamate |
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
(4-carbamimidoylphenyl) (E)-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H16N2O2/c1-12(11-13-5-3-2-4-6-13)17(20)21-15-9-7-14(8-10-15)16(18)19/h2-11H,1H3,(H3,18,19)/b12-11+ |
InChI 键 |
PSSASEIFCXYKEU-UHFFFAOYSA-N |
手性 SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)OC2=CC=C(C=C2)C(=N)N |
SMILES |
CC(=CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=N)N |
规范 SMILES |
CC(=CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=N)N |
同义词 |
4-amidinophenyl 2-methylcinnamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)
